molecular formula C13H15NO4S B12890138 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate

2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate

Cat. No.: B12890138
M. Wt: 281.33 g/mol
InChI Key: BZAUKDMYEIIJPD-UHFFFAOYSA-N
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Description

2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both furan and thiazole rings in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the furan ring, the Paal-Knorr synthesis is often employed, where 1,4-dicarbonyl compounds are cyclized in the presence of acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Furanones and thiazole oxides.

    Reduction: Dihydrothiazoles and reduced furan derivatives.

    Substitution: Halogenated furans and thiazoles, as well as various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving furan and thiazole rings.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Methoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
  • 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxamide
  • 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylic acid

Uniqueness

2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is unique due to the specific combination of the furan and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The ethoxymethyl group on the furan ring can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

2-[5-(ethoxymethyl)furan-2-yl]ethyl 1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H15NO4S/c1-2-16-7-11-4-3-10(18-11)5-6-17-13(15)12-8-19-9-14-12/h3-4,8-9H,2,5-7H2,1H3

InChI Key

BZAUKDMYEIIJPD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)CCOC(=O)C2=CSC=N2

Origin of Product

United States

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